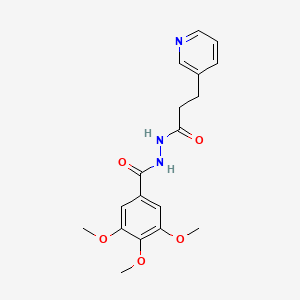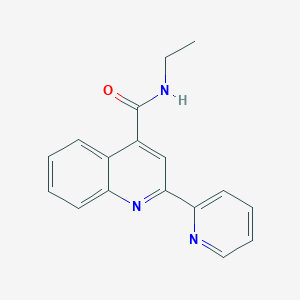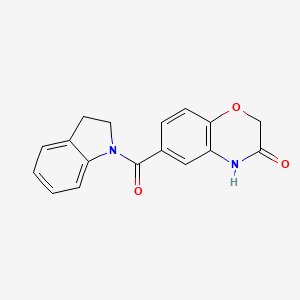
3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiazepines and has been extensively studied for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone involves the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of COX-2, a key enzyme involved in the production of inflammatory mediators. It also inhibits the activity of certain signaling pathways, such as NF-κB and MAPK, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. This compound has been shown to exhibit significant anti-inflammatory and anti-cancer effects, as well as cardiovascular protective effects. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone in lab experiments include its potent anti-inflammatory and anti-cancer properties, as well as its ability to target multiple signaling pathways involved in disease progression. However, the limitations of using this compound include its potential toxicity and lack of specificity for certain targets.
Direcciones Futuras
There are several future directions for the scientific research on 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone. These include further investigation into its potential use in the treatment of cardiovascular diseases, neurological disorders, and cancer. Additionally, the development of more specific and potent analogs of this compound could lead to improved therapeutic efficacy and reduced toxicity. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in humans could lead to its eventual clinical use.
Métodos De Síntesis
The synthesis of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone involves the reaction of furan-2-carbaldehyde with 2-aminothiophenol in the presence of a catalyst. The resulting intermediate is then treated with chloroacetyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone have been extensively studied in various scientific research studies. This compound has been shown to exhibit significant anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and arrhythmias.
Propiedades
IUPAC Name |
3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c16-14(12-6-3-9-17-12)15-8-4-10-18-13-7-2-1-5-11(13)15/h1-3,5-7,9H,4,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTZOQKXQNTVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2SC1)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7462747.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7462753.png)

![4-chloro-N-[3-[[(2-morpholin-4-yl-2-thiophen-2-ylethyl)amino]methyl]phenyl]benzamide](/img/structure/B7462775.png)
![4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid](/img/structure/B7462783.png)

![2-[(2-bromo-4-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B7462797.png)


![N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide](/img/structure/B7462819.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B7462850.png)

